2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile
Overview
Description
2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-5-bromophenyl]acrylonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BBA, and it has a molecular formula of C26H18BrN3O.
Mechanism of Action
The mechanism of action of BBA in inhibiting the growth of cancer cells involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton that play a crucial role in cell division. BBA binds to the colchicine site on microtubules, thereby inhibiting their polymerization and causing cell cycle arrest. In organic electronics, BBA functions as a hole-transporting material due to its high electron affinity and good charge mobility.
Biochemical and physiological effects:
BBA has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that BBA inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. BBA has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, BBA has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Advantages and Limitations for Lab Experiments
One of the main advantages of using BBA in lab experiments is its versatility. BBA can be easily synthesized and modified to suit various applications. In addition, BBA has low toxicity and good biocompatibility, making it a safe and promising candidate for biomedical applications. However, one of the limitations of using BBA is its relatively low solubility in water, which can make it difficult to work with in aqueous environments.
Future Directions
There are several future directions for the research and development of BBA. One possible direction is the synthesis of BBA derivatives with improved solubility and bioavailability. Another direction is the investigation of the potential applications of BBA in other fields such as optoelectronics and sensors. Furthermore, the development of BBA-based drug delivery systems could enhance the efficacy and specificity of anticancer drugs. Overall, BBA is a promising compound with potential applications in various fields, and further research is needed to fully explore its potential.
Scientific Research Applications
BBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic electronics, and materials science. In medicinal chemistry, BBA has been shown to possess anticancer properties by inhibiting the growth of cancer cells. In organic electronics, BBA has been used as a building block for the synthesis of light-emitting diodes (LEDs) and organic field-effect transistors (OFETs). In materials science, BBA has been used as a monomer for the synthesis of polymers with potential applications in optoelectronics and sensors.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-(5-bromo-2-phenylmethoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrN3O/c24-19-10-11-22(28-15-16-6-2-1-3-7-16)17(13-19)12-18(14-25)23-26-20-8-4-5-9-21(20)27-23/h1-13H,15H2,(H,26,27)/b18-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDPGQWOJSUMKH-LDADJPATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C=C(C#N)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)/C=C(\C#N)/C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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